Chemical Properties, Stability, and Application Profiling of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide
Chemical Properties, Stability, and Application Profiling of 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Advanced Profiling of CAS 795287-63-7
Executive Summary & Structural Overview
In modern synthetic chemistry and drug development, functionalized α -chloroamides serve as critical building blocks and targeted covalent modifiers. 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide (CAS 795287-63-7) is a highly specialized, bifunctional tertiary aliphatic amide.
Structurally, the molecule features an electrophilic α -chloroacetamide reactive center coupled to a dimethylcarbamoyl moiety via an N-methylated linker. The causality of its reactivity lies in its electronic distribution: the strong electron-withdrawing nature of the adjacent carbonyl group highly polarizes the C–Cl bond. This induction significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the α -carbon, making it an exceptionally efficient and chemoselective alkylating agent for nucleophilic substitution (S N 2) reactions.
Physicochemical Properties & Molecular Dynamics
Understanding the physicochemical baseline of this compound is essential for predicting its solubility, partition coefficients, and behavior in biological or aqueous systems. The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors, dictates its moderate polarity and excellent solubility in polar aprotic solvents (e.g., acetonitrile, DMF).
| Property | Value / Description |
| IUPAC / Chemical Name | 2-Chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide |
| CAS Registry Number | 795287-63-7 |
| Molecular Formula | C 7 H 13 ClN 2 O 2 |
| Molecular Weight | 192.64 g/mol |
| SMILES String | O=C(N(CC(N(C)C)=O)C)CCl |
| Hydrogen Bond Donors | 0 (All nitrogens are tertiary) |
| Hydrogen Bond Acceptors | 4 (2 Carbonyl Oxygens, 2 Amide Nitrogens) |
| Rotatable Bonds | 4 |
| Reactive Center | α -chloro aliphatic carbon |
Chemical Stability & Degradation Kinetics
The stability of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide is heavily dependent on pH and temperature. As a Senior Application Scientist, I must emphasize that the α -chloroamide moiety is not unconditionally stable in aqueous media; its degradation follows predictable, mechanistically distinct pathways based on the environmental pH.
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Base-Mediated Hydrolysis: Under alkaline conditions, the compound undergoes an intermolecular S N 2 reaction. The hydroxide ion (OH − ) acts as a nucleophile, attacking the α -carbon and displacing the chloride leaving group. This yields a stable hydroxyacetamide derivative. The kinetics of this degradation pathway are highly dependent on temperature and pH, strictly following pseudo-first-order kinetics in buffered systems .
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Acid-Mediated Hydrolysis: At low pH, the α -carbon is protected from nucleophilic attack, but the amide bonds become the weak link. Acid-catalyzed protonation of the carbonyl oxygen increases the electrophilicity of the amide carbon, leading to eventual C–N bond cleavage. However, the tertiary nature of both amides in this specific compound provides significant steric hindrance, drastically slowing the rate of acid hydrolysis compared to primary or secondary chloroacetamides .
Figure 1: pH-dependent degradation pathways of the alpha-chloroamide moiety.
Reactivity Profile & Synthetic Utility
In drug discovery, the α -chloroamide functional group is frequently utilized as a covalent "warhead" to target specific nucleophilic residues (e.g., cysteine thiols) on proteins, or as a highly efficient synthetic intermediate .
For CAS 795287-63-7, the primary synthetic utility is the appendage of the dimethylcarbamoylmethyl group to a pharmacophore. The transition state of the S N 2 reaction requires a backside attack by the incoming nucleophile. Because the primary α -carbon is relatively unhindered (attached only to a carbonyl, a chlorine, and hydrogens), the steric barrier is low. This allows for efficient, high-yield alkylation of amines, thiols, and phenols under mild basic conditions, preventing the thermal degradation of sensitive API intermediates.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.
Protocol 1: Forced Degradation & Stability Indicating Assay (HPLC-UV)
Objective: To determine the kinetic stability and map the degradation pathways under hydrolytic stress.
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Phase 1 - Sample & Buffer Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL. Prepare three aqueous buffers: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 10.0 (Borate buffer). Rationale: Acetonitrile ensures complete solubility, while the diverse pH range isolates acid- vs. base-catalyzed mechanisms.
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Phase 2 - Stress Induction: Dilute the stock 1:10 into each buffer. Incubate the solutions in sealed amber vials at 60°C for 48 hours. Rationale: Amber vials prevent confounding photolytic degradation; 60°C accelerates the kinetic rate to observable timeframes.
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Phase 3 - Quenching & Analysis: At predetermined time points (0, 12, 24, 48 h), extract 100 µL aliquots and immediately quench the reaction by neutralizing the pH and diluting with cold mobile phase. Inject onto a C18 RP-HPLC column (monitoring at 210 nm).
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Validation: The assay is self-validating if the mass balance is maintained (the decrease in the parent peak area perfectly correlates with the proportional increase in the hydroxyacetamide degradant peak area).
Protocol 2: Standardized Nucleophilic Substitution (Alkylation of a Model Amine)
Objective: To utilize the compound as a chemoselective alkylating agent for a secondary amine API intermediate.
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Phase 1 - Reaction Assembly: In a flame-dried round-bottom flask, combine 1.0 eq of the target secondary amine and 1.2 eq of 2-chloro-N-[(dimethylcarbamoyl)methyl]-N-methylacetamide in anhydrous acetonitrile (0.2 M). Rationale: Anhydrous conditions are critical to prevent competitive base-mediated hydrolysis of the α -chloroamide by water.
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Phase 2 - Base Addition & Activation: Add 2.0 eq of finely powdered, anhydrous potassium carbonate (K 2 CO 3 ). Stir the suspension and heat to 60°C under a nitrogen atmosphere for 4-6 hours. Rationale: K 2 CO 3 acts as a heterogeneous acid scavenger to neutralize the HCl byproduct, driving the reaction forward without being strong enough to hydrolyze the starting material.
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Phase 3 - Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.
Figure 2: Standardized workflow for nucleophilic substitution (SN2) alkylation.
References
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Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology (ACS Publications).[Link]
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Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology (ACS Publications).[Link]
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Screen for RAS-Selective Lethal Compounds and VDAC Ligands - Probe 1. NCBI Bookshelf (NIH).[Link]
